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molecular formula C6H5F2NO B157901 2-Amino-4,6-difluorophenol CAS No. 133788-83-7

2-Amino-4,6-difluorophenol

Cat. No. B157901
M. Wt: 145.11 g/mol
InChI Key: STHCPCIXAKDNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875715B2

Procedure details

Commercially available 2-amino-4,6-difluorophenol (1 g, 6.9 mmol) and bromo acetyl bromide (0.9 mL, 10.3 mmol) were reacted according to the procedure for Intermediate 60 to afford the product as a solid, 208 mg (16%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[OH:10].Br[CH2:12][C:13](Br)=[O:14].O=C1NC2C=C(C#N)C=CC=2OC1>>[F:8][C:6]1[CH:5]=[C:4]([F:9])[C:3]2[O:10][CH2:12][C:13](=[O:14])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1)F)F)O
Name
Quantity
0.9 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1COC2=C(N1)C=C(C=C2)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C2=C(NC(CO2)=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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